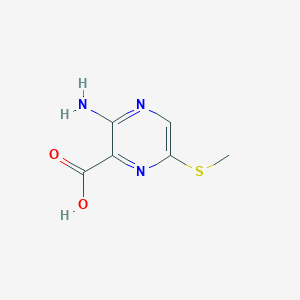![molecular formula C18H16Br2N2O B13883692 1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure substituted with a 2,7-dibromocarbazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Carbazole Derivative: The starting material, 2,7-dibromocarbazole, is synthesized through bromination of carbazole.
Alkylation: The 2,7-dibromocarbazole is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.
Cyclization: The alkylated product undergoes cyclization with a suitable amine to form the pyrrolidin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine substituents.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atoms.
科学的研究の応用
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one: This compound is unique due to the presence of both the dibromocarbazole and pyrrolidin-2-one moieties.
Pyrrolidin-2-one Derivatives: Compounds like pyrrolidin-2-one and its various substituted derivatives are structurally similar but may lack the dibromocarbazole group.
Carbazole Derivatives: Compounds such as 2,7-dibromocarbazole share the carbazole core but differ in the additional functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C18H16Br2N2O |
|---|---|
分子量 |
436.1 g/mol |
IUPAC名 |
1-[2-(2,7-dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H16Br2N2O/c19-12-3-5-14-15-6-4-13(20)11-17(15)22(16(14)10-12)9-8-21-7-1-2-18(21)23/h3-6,10-11H,1-2,7-9H2 |
InChIキー |
GKCHUCYGHMTOML-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CCN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


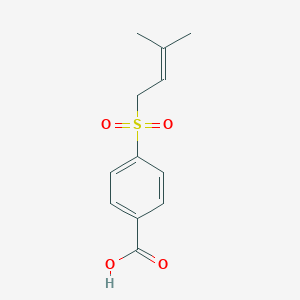

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
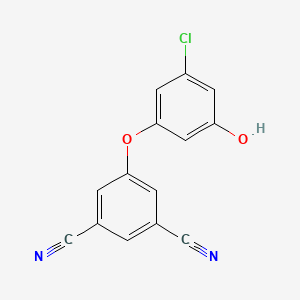
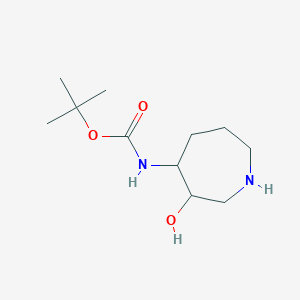
![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)

![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
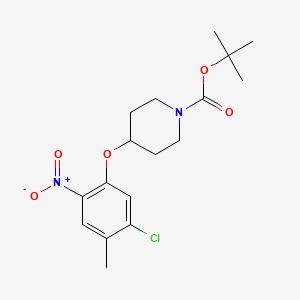
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
